N-Naphtho[1,2-d]thiazol-2-yl-acetamide
Description
Evolution of N-Naphtho[1,2-d]thiazol-2-yl-acetamide Research within Heterocyclic Chemistry
The study of this compound is an extension of the broader research into thiazole (B1198619) and its fused derivatives. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and has been the subject of investigation for over a century. nih.gov The synthesis of the naphthothiazole scaffold, which fuses a naphthalene (B1677914) ring system to the thiazole core, represents a significant area of development.
Early methods for preparing 2-alkylnaphtho[1,2-d]thiazoles involved the oxidative ring closure of an N-1-naphthyl aliphatic thioamide. google.com However, this method was often associated with low yields and the use of undesirable reagents like phosphorus pentasulfide. google.com A more refined approach involves the reaction of an α-halo-3,4-dihydro-1-(2H)-naphthalenone with an aliphatic thioamide. google.com
The synthesis of acetamide (B32628) derivatives, such as the target compound, typically involves the acylation of the corresponding 2-aminonaphthothiazole. This is a common and well-established transformation in organic synthesis. For instance, the synthesis of the related compound N-(thiazol-2-yl)acetamide can be achieved by reacting 2-aminothiazole (B372263) with acetyl chloride. A similar principle would apply to the synthesis of this compound from 2-amino-naphtho[1,2-d]thiazole.
Significance of this compound in Contemporary Chemical and Biological Sciences
The significance of this compound in contemporary science is largely inferred from the established importance of the naphthothiazole and thiazole scaffolds. Thiazole-containing compounds are recognized for a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.gov
Beyond medicinal chemistry, naphthothiazole derivatives have also found applications in materials science. For instance, certain naphtho[2,3-c] mdpi.comnih.govnih.govthiadiazole derivatives have been studied for their light-emitting and charge-transporting properties, making them of interest for use in organic light-emitting diodes (OLEDs). rsc.org
Overview of Naphthothiazole and Thiazole Derivatives in Scientific Literature
The scientific literature is replete with studies on thiazole and its derivatives. The thiazole ring is a key structural component in numerous natural products, including vitamin B1 (thiamine), and in a variety of synthetic drugs. nih.gov Its versatility has led to its description as a "privileged scaffold" in medicinal chemistry. nih.gov
Research on thiazole derivatives has explored their potential in treating a wide range of diseases. For example, various substituted thiazoles have been synthesized and evaluated for their antitumor activity. nih.gov The 2-aminothiazole moiety, in particular, is a common feature in many bioactive compounds. nih.gov
Naphthothiazole derivatives, while less extensively studied than their simpler thiazole counterparts, have also demonstrated significant potential. A series of N(4)-(naphtha[1,2-d]thiazol-2-yl)semicarbazides were designed and synthesized as potential anticonvulsant agents. Many of these compounds exhibited significant anticonvulsant activity in preclinical models.
The synthesis of N-substituted naphtho[2,1-d]thiazol-2-amines has been achieved through a visible-light-induced three-component reaction, highlighting modern synthetic approaches to this class of compounds. researchgate.net This method offers a mild and efficient way to construct a variety of naphthothiazole derivatives. researchgate.net The development of such synthetic methodologies is crucial for enabling the further exploration of the biological and material properties of this compound class.
Compound Data Tables
Below are interactive data tables detailing the properties of this compound and related compounds mentioned in this article.
Table 1: Properties of this compound (Note: As direct experimental data for this specific compound is limited in the reviewed literature, some properties are calculated or estimated based on its structure.)
| Property | Value | Source |
| Molecular Formula | C13H10N2OS | Calculated |
| Molecular Weight | 242.30 g/mol | Calculated |
| IUPAC Name | N-(naphtho[1,2-d]thiazol-2-yl)acetamide | --- |
| Canonical SMILES | CC(=O)NC1=NC2=C(S1)C3=CC=CC=C3C=C2 | Calculated |
| Physical Description | Likely a solid at room temperature | Inferred |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | Inferred |
Table 2: Properties of Related Thiazole and Naphthothiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| Thiazole | C3H3NS | 85.13 | A fundamental heterocyclic compound with a wide range of biological activities. nih.gov |
| 2-Aminothiazole | C3H4N2S | 100.14 | A key intermediate in the synthesis of many pharmaceutical compounds. nih.gov |
| N-(thiazol-2-yl)acetamide | C5H6N2OS | 142.18 | Synthesized from 2-aminothiazole and acetyl chloride. |
| N4-(naphtha[1,2-d]thiazol-2-yl)semicarbazide | C12H10N4OS | 258.30 | Investigated for potential anticonvulsant activity. |
| Naphtho[2,3-d]thiazole-4,9-dione | C11H5NO2S | 215.23 | Derivatives show antimicrobial activity against Staphylococcus. mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2OS |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-ylacetamide |
InChI |
InChI=1S/C13H10N2OS/c1-8(16)14-13-15-12-10-5-3-2-4-9(10)6-7-11(12)17-13/h2-7H,1H3,(H,14,15,16) |
InChI Key |
VHOMPDNBVNOAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC3=CC=CC=C32 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Synthetic Routes for N Naphtho 1,2 D Thiazol 2 Yl Acetamide Scaffolds
Classical Synthetic Approaches to N-Naphtho[1,2-d]thiazol-2-yl-acetamide
The traditional synthesis of the target molecule can be dissected into two primary stages: the formation of the acetamide (B32628) linkage and the construction of the naphthothiazole core. These methods often involve multi-step sequences with distinct reaction conditions for each transformation.
Amide Bond Formation Strategies for Acetamide Linkage
The formation of the acetamide group on the N-Naphtho[1,2-d]thiazol-2-yl scaffold typically involves the acylation of a 2-aminonaphtho[1,2-d]thiazole precursor. This is a fundamental and widely practiced transformation in organic chemistry.
Conventional methods for creating this amide bond rely on the reaction of the primary amine on the thiazole (B1198619) ring with an activated carboxylic acid derivative. Common acetylating agents include acetyl chloride or acetic anhydride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or acetic acid). While effective, these methods can require careful control of reaction conditions to avoid side reactions and often generate waste that requires neutralization and disposal. nih.govresearchgate.net
A closely related synthesis, the preparation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, illustrates a typical procedure where the precursor, 2-amino-6-bromobenzothiazole, is acetylated before subsequent cross-coupling reactions. nih.gov This two-step approach, protecting or modifying the amine before further transformations, is a common strategy in classical synthesis.
More recently, biocatalytic approaches using enzymes like N-acyltransferases (NATs) and CoA ligases (CLs) have emerged as sustainable alternatives for amide bond formation. rsc.org These enzymatic methods can operate under mild conditions and offer high selectivity, representing a greener evolution of classical strategies. nih.govrsc.org
Naphthothiazole Core Construction Methodologies
The construction of the fused naphthothiazole ring system is the cornerstone of the synthesis. Classical methods have historically provided reliable, albeit sometimes harsh, routes to this heterocyclic core.
One of the most established methods for thiazole ring synthesis is the Hantzsch thiazole synthesis . bepls.com In the context of this compound, this would involve the reaction of a thiourea (B124793) or thioamide with an α-haloketone derived from a naphthalene (B1677914) precursor. A significant drawback of the traditional Hantzsch methodology is the use of toxic and lachrymatory α-haloketones. bepls.com
Alternative classical routes often start with a substituted naphthalene derivative. For instance, the condensation of o-aminonaphthols with sulfur-containing reagents can yield the thiazole ring. Another prominent approach is the reaction of aromatic amines (like 2-naphthylamine (B18577) derivatives), an aldehyde, and elemental sulfur. nih.govacs.org While effective, these methods can be limited by the availability of starting materials and the use of transition-metal catalysts or halogenated substrates in some variations. nih.gov
Modern and Optimized Synthesis Techniques
Contemporary synthetic chemistry has focused on developing more efficient, environmentally friendly, and atom-economical methods. These include microwave-assisted reactions, one-pot schemes, and catalyst-free approaches, which have all been applied to the synthesis of thiazole and naphthothiazole derivatives.
Microwave-Assisted Synthesis of Thiazole Derivatives
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.
The Hantzsch thiazole synthesis, a classical method, has been successfully adapted to microwave conditions. nih.gov Studies have shown that reactions of α-haloketones with thioureas can be completed in minutes under microwave irradiation, compared to hours of conventional refluxing. nih.govscispace.com For example, the synthesis of certain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was optimized to give a 95% yield in just 30 minutes at 90 °C in methanol (B129727) using microwave heating. nih.gov Similarly, multi-component reactions to form thiazole derivatives under microwave irradiation have been shown to be highly efficient. nih.gov
The table below illustrates the advantages of microwave-assisted synthesis (MWI) for related heterocyclic systems.
| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Naphthoxazole Derivatives | 2-12 hours, 34-70% | 3 minutes, 83% | ijprs.com |
| Napthaimidazole Derivatives | 2-12 hours, 34-70% | 5-10 minutes, 85-94% | ijprs.com |
| Thiazolyl-Pyridazinediones | Not specified | 4-8 minutes, High Yields | nih.gov |
One-Pot Reaction Schemes in Naphthothiazole Synthesis
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.
Several one-pot, three-component methods have been developed for the synthesis of benzothiazole (B30560) and naphthothiazole scaffolds. nih.govacs.org A notable example involves the reaction of an aromatic amine, an aliphatic amine, and elemental sulfur in a single step. nih.gov In this process, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a green oxidant. This approach achieves the formation of multiple C-S and C-N bonds in a single operation.
Another powerful one-pot strategy is the annulation/aromatization reaction between cyclohexenone oximes, various aldehydes, and elemental sulfur, which provides an efficient route to functionalized naphtho[1,2-d]thiazoles and benzothiazoles. rsc.org These methods are highly valued for their operational simplicity and the use of readily available starting materials.
| Reaction Type | Components | Product | Key Features | Reference |
| Three-Component Annulation | Cyclohexenone oxime, Aldehyde, Elemental Sulfur | Naphtho[1,2-d]thiazole (B8768961) | Catalyst- and additive-free; Broad functional group tolerance | rsc.org |
| Three-Component Reaction | Aromatic Amine, Aliphatic Amine, Elemental Sulfur | 2-Substituted Naphthothiazole | Catalyst- and additive-free; DMSO as oxidant and solvent | nih.govacs.org |
| One-Pot Condensation | 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione, Amine | 2-Substituted-naphtho[2,3-d]thiazole-4,9-dione | Moderate-to-good yields for various amine substituents | mdpi.com |
Catalyst- and Additive-Free Methods for Heterocyclic Synthesis
The development of synthetic methods that eliminate the need for metal catalysts and chemical additives is a primary goal of green chemistry. Such methods reduce cost, simplify purification, and minimize environmental impact by avoiding toxic and persistent contaminants.
Recent research has yielded highly efficient catalyst- and additive-free protocols for the synthesis of naphthothiazoles. rsc.org A three-component assembly of cyclohexenone oximes, aldehydes, and elemental sulfur has been developed that proceeds without any catalyst or additive, offering a highly efficient route to naphtho[1,2-d]thiazoles. rsc.org
Similarly, a method for synthesizing 2-substituted benzothiazoles and naphthothiazoles from aromatic amines, aliphatic amines, and elemental sulfur has been reported to work under catalyst- and additive-free conditions. nih.gov This reaction uses DMSO as a green solvent and oxidant, proceeding under mild conditions to form the desired heterocyclic products. nih.govacs.org These approaches represent a significant advancement in the sustainable synthesis of complex heterocyclic scaffolds.
| Starting Materials | Solvent/Oxidant | Product Type | Yields | Reference |
| Cyclohexenone oximes, Aldehydes, Sulfur | DMSO | Naphtho[1,2-d]thiazoles | Not specified, "highly efficient" | rsc.org |
| Aromatic amines, Aliphatic amines, Sulfur | DMSO | 2-Substituted Naphthothiazoles | 47-79% | nih.govacs.org |
| 1-Tetralone oxime acetate, Aldehydes, Sulfur | DMSO | Naphthothiazoles | Not specified, "efficient" | bepls.com |
Synthesis of Key Precursors and Intermediates for this compound Derivatization
The foundational precursor for the synthesis of the target compound and its derivatives is Naphtho[1,2-d]thiazol-2-amine . The preparation of this key intermediate is a critical first step, which can be accomplished through established but often modified literature protocols. bohrium.com
A widely recognized method for the synthesis of 2-aminothiazole (B372263) rings is the Hantzsch thiazole synthesis . researchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In the context of the naphthothiazole scaffold, this would involve the reaction of an α-halo-tetralone or a related naphthyl ketone with thiourea. For instance, a similar synthesis for indeno[1,2-d]thiazoles involves reacting 2-bromo-indanones with N-substituted thioureas. nih.gov
Once the Naphtho[1,2-d]thiazol-2-amine intermediate is secured, the next step is the introduction of the acetamide moiety. This is typically achieved through a standard acylation reaction. The 2-amino group of the naphthothiazole core acts as a nucleophile, reacting with an acetylating agent such as acetyl chloride or acetic anhydride. nih.govresearchgate.net The reaction is often carried out in a dry solvent like acetone. nih.govresearchgate.net This straightforward N-acetylation yields the parent compound, this compound.
For further derivatization, especially through cross-coupling reactions, halogenated intermediates are invaluable. A bromo-substituted this compound, for example, serves as a key precursor for introducing a wide variety of substituents onto the naphthyl ring system.
Table 1: Key Precursors and Their Synthetic Utility
| Precursor/Intermediate | Synthetic Role | Relevant Synthetic Method |
|---|---|---|
| Naphtho[1,2-d]thiazol-2-amine | Core scaffold for acylation | Hantzsch thiazole synthesis |
| Acetyl Chloride | Acetylating agent | N-acylation of the 2-amino group |
| Bromo-substituted Naphthothiazole | Intermediate for cross-coupling | Halogenation of the naphthyl ring |
| N-Substituted Thioureas | Building blocks for derivatized thiazole rings | Hantzsch thiazole synthesis |
Derivatization Strategies for this compound Analogs
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. The primary points of derivatization are the naphthyl ring, the nitrogen of the acetamide group, and the methyl group of the acetamide.
One of the most powerful derivatization techniques is the Suzuki-Miyaura cross-coupling reaction . youtube.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling a halogenated naphthothiazole intermediate (e.g., a bromo-derivative) with various organoboron compounds, such as arylboronic acids or esters. youtube.comcapes.gov.brnih.gov This strategy is highly effective for synthesizing analogs with different aryl or heteroaryl substituents on the naphthyl ring, which can significantly influence the molecule's properties. nih.gov
The 2-amino position (before acetylation) is another key handle for derivatization. For example, reacting Naphtho[1,2-d]thiazol-2-amine with various isocyanates or isothiocyanates can yield urea (B33335) or thiourea derivatives, respectively. nih.gov Similarly, reaction with substituted phenyl isocyanates can lead to the formation of N4-(naphtha[1,2-d]thiazol-2-yl)semicarbazides. research-nexus.netnih.gov Studies on these semicarbazides have shown that substituents on the phenyl ring, such as bromo, fluoro, and nitro groups, are crucial for their activity. research-nexus.netnih.govresearchgate.net
Furthermore, the 2-amino group can be converted into a sulfonamide. The reaction of 2-aminothiazole derivatives with a variety of sulfonyl chlorides in the presence of a base is a common method to produce thiazole-sulfonamide compounds. excli.deexcli.de This approach allows for the introduction of a wide range of aryl and alkylsulfonyl groups.
Modification of the acetamide group itself provides another route for derivatization. For instance, starting with chloroacetyl chloride instead of acetyl chloride yields a reactive N-(chloroacetyl)naphthothiazole intermediate. This electrophilic intermediate can then be reacted with various nucleophiles, such as substituted piperazines, to generate a library of derivatives with extended side chains at the 2-position. google.com
Table 2: Derivatization Strategies and Resulting Analogs
| Strategy | Reaction Site | Reagents | Resulting Analog Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Naphthyl Ring | Arylboronic acids, Palladium catalyst | Aryl-substituted naphthothiazoles |
| Semicarbazide Formation | 2-Amino Group | Substituted Phenyl Isocyanates | N4-(naphtha[1,2-d]thiazol-2-yl)semicarbazides |
| Sulfonamide Synthesis | 2-Amino Group | Aryl/Alkyl Sulfonyl Chlorides | Naphthothiazole-2-sulfonamides |
| Side-Chain Extension | Acetamide Group | Chloroacetyl chloride, Nucleophiles (e.g., piperazines) | N-substituted-2-(naphtho[1,2-d]thiazol-2-ylamino)acetamides |
Advanced Structural Elucidation and Spectroscopic Characterization of N Naphtho 1,2 D Thiazol 2 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of N-Naphtho[1,2-d]thiazol-2-yl-acetamide is expected to display distinct signals corresponding to the different types of protons present in the molecule. The spectrum would feature signals in the aromatic region, attributable to the six protons of the naphtho group. These protons typically appear as a complex multiplet pattern due to spin-spin coupling. A downfield singlet is anticipated for the amide (N-H) proton, with its chemical shift influenced by solvent and concentration. For analogous amide structures, this peak can appear at values such as 8.69 δ ppm. researchgate.net A characteristic singlet in the upfield region corresponds to the three protons of the acetyl (CH₃) methyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment |
|---|---|---|
| ~11.0 - 12.5 | Singlet | 1H, -NH (Amide) |
| ~7.5 - 9.0 | Multiplet | 6H, Ar-H (Naphtho ring protons) |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. For this compound, distinct signals are predicted for the carbonyl carbon, the carbons of the naphtho and thiazole (B1198619) rings, and the methyl carbon. The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 168-170 ppm. rsc.org The ten carbons of the fused naphtho[1,2-d]thiazole (B8768961) system would produce a series of signals in the aromatic region, generally between 110 and 155 ppm. rsc.org The methyl carbon of the acetyl group is expected to appear as an upfield signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Carbon Assignment |
|---|---|
| ~169.0 | C=O (Amide carbonyl) |
| ~155.0 | C-2 (Thiazole ring, C-N) |
| ~110.0 - 150.0 | 10C (Naphtho[1,2-d]thiazole ring carbons) |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A prominent band in the region of 3300-3400 cm⁻¹ is attributable to the N-H stretching vibration of the secondary amide. sid.ir The strong absorption band for the amide carbonyl (C=O) group stretch is typically observed around 1670-1700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is seen just below 3000 cm⁻¹. sid.ir Vibrations corresponding to the C=N and C=C bonds of the fused heterocyclic ring system are expected in the 1500-1600 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3350 | N-H stretch | Secondary Amide |
| ~3070 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (CH₃) |
| ~1680 | C=O stretch | Amide I |
| ~1550 | N-H bend / C-N stretch | Amide II |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. For this compound (C₁₃H₁₀N₂OS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to its calculated exact mass. rsc.org
The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation is the α-cleavage of the amide bond, leading to the loss of the acetyl group or ketene. The stability of the naphthothiazole ring suggests that fragments corresponding to this core structure would be prominent.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Formula of Fragment |
|---|---|---|
| 242 | [M]⁺ | [C₁₃H₁₀N₂OS]⁺ |
| 200 | [M - CH₂CO]⁺ | [C₁₁H₈N₂S]⁺ |
| 199 | [M - CH₃CO]⁺ | [C₁₁H₇N₂S]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of its extensive π-conjugated system.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| λ_max (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~250 - 260 | π → π* | Naphthalene (B1677914) ring system |
| ~320 - 340 | π → π* | Extended conjugation of the naphthothiazole system |
Crystallographic Analysis and Solid State Structural Investigations of N Naphtho 1,2 D Thiazol 2 Yl Acetamide
Intermolecular Interactions in Crystal Packing
π-π Stacking and Other Non-Covalent InteractionsNo data available.
Table of Mentioned Compounds
Computational Chemistry and Molecular Modeling Approaches for N Naphtho 1,2 D Thiazol 2 Yl Acetamide
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the optimized molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are foundational for understanding the molecule's three-dimensional conformation and electronic properties, which are critical determinants of its interaction with biological targets. For instance, studies on related heterocyclic compounds often employ the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p) to achieve reliable geometric and electronic parameters. nih.govnih.gov Such analyses on N-Naphtho[1,2-d]thiazol-2-yl-acetamide would reveal the planarity of the fused naphthothiazole ring system and the orientation of the acetamide (B32628) side chain.
A significant application of DFT is the prediction of theoretical vibrational spectra. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, researchers can simulate the infrared (IR) and Raman spectra of a compound. These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure. nih.gov The process often involves scaling the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model. Furthermore, Potential Energy Distribution (PED) analysis is used to assign specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's dynamic behavior. nih.gov For this compound, this would involve identifying characteristic stretching frequencies for the C=O and N-H bonds of the acetamide group, as well as vibrations associated with the naphthothiazole core.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to undergo electronic transitions. nih.gov This has been used to explain the relative bioactivities of medicinal compounds. researchgate.net
The energies of the HOMO and LUMO orbitals are used to calculate various global reactivity descriptors that quantify different aspects of a molecule's reactivity. researchgate.net A lower HOMO-LUMO gap value for this compound would indicate that charge transfer can easily occur within the molecule, suggesting higher chemical reactivity and potential biological activity. nih.gov
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. irjweb.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity for softer molecules. nih.gov |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
This table is based on methodologies described in cited research for related compounds. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the mechanism of action at a molecular level. For derivatives of this compound, docking studies can identify potential biological targets and predict the binding affinity. Research on related benzothiazole (B30560) structures has explored their interactions with various enzymes, including urease, tubulin, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.netnih.gov
Table 2: Examples of Molecular Docking Studies on Related Thiazole (B1198619) Derivatives
| Compound Class | Target Protein | Key Findings |
|---|---|---|
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | Compounds bind to the non-metallic active site, with hydrogen bonding being crucial for inhibition. nih.gov |
| Benzothiazole-naphthalen-2-ol derivatives | Tubulin | Docking revealed the probable binding mode and key interactions within the α and β tubulin proteins. researchgate.net |
| Bis-benzothiazolyl thiazolidinones | AChE and BChE | Modeling was used to monitor the binding propensity of the derivatives with the enzymes. nih.gov |
The primary output of a molecular docking simulation is the binding mode, which describes the conformation and orientation of the ligand within the receptor's binding site. This analysis reveals how the ligand fits into the pocket and which of its functional groups are positioned to interact with the macromolecule. For example, in studies of benzothiazole derivatives, docking has shown how these molecules occupy the active sites of enzymes like urease and tubulin. nih.govresearchgate.net Such an analysis for this compound would illustrate how the planar naphthothiazole ring and the flexible acetamide group orient themselves to achieve the most stable binding energy.
A critical aspect of binding mode analysis is the identification of specific amino acid residues in the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are what anchor the ligand in place and are responsible for its biological effect. For instance, docking studies on influenza neuraminidase inhibitors identified key hydrogen bond and hydrophobic interactions with residues such as ARG118, ASP151, and TRP179. semanticscholar.org Similarly, research on urease inhibitors highlighted the importance of hydrogen bonding for their inhibitory activity. nih.gov For this compound, docking would aim to identify the key residues it interacts with in a given target, providing a roadmap for designing modifications to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors that encode structural, electronic, and physicochemical properties, QSAR models can predict the activity of new, unsynthesized compounds. semanticscholar.org These models are crucial for optimizing lead compounds and prioritizing synthetic efforts. Both 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), are employed. semanticscholar.org
QSAR studies on thiazole and benzothiazole derivatives have successfully created predictive models for various biological activities, including enzyme inhibition and anticancer effects. nih.gov These studies rely on a variety of molecular descriptors to build a statistically robust model. A QSAR study on a series of this compound analogs would help identify which structural features are most important for their biological activity.
| 3D (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Describes the 3D properties of the molecule in space, used in 3D-QSAR to map favorable and unfavorable regions for activity. semanticscholar.org |
This table is based on descriptors used in cited QSAR research on related compounds. semanticscholar.orgresearchgate.net
2D-QSAR and 3D-QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.
2D-QSAR models correlate the biological activity of compounds with their 2D structural properties, such as topological and constitutional descriptors. For classes of compounds structurally related to this compound, like other thiazole derivatives, 2D-QSAR models have been successfully developed. researchgate.netijpsdronline.com These models often employ statistical methods like multilinear regression (MLR) and artificial neural networks (ANN) to build the predictive models. researchgate.netsemanticscholar.org For instance, a study on aryl thiazole derivatives demonstrated a statistically significant 2D-QSAR model for antibacterial activity with a high correlation coefficient (r² = 0.9521) and cross-validation coefficient (q² = 0.8619), indicating good predictive ability. researchgate.netijpsdronline.com
3D-QSAR models, on the other hand, consider the 3D spatial arrangement of atoms in a molecule. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. researchgate.netsemanticscholar.org These methods calculate steric and electrostatic fields around a set of aligned molecules to derive a relationship with their biological activity. For acetamide derivatives, 3D-QSAR studies have revealed that electrostatic effects can be a dominant factor in determining their binding affinities to target proteins. researchgate.netijpsdronline.comresearchgate.netsemanticscholar.org The development of a reliable 3D-QSAR model is highly dependent on the molecular alignment of the compounds, which is often guided by the most potent compound in the series. researchgate.net
A typical workflow for developing QSAR models for a series of compounds like this compound derivatives would involve:
Selection of a dataset of compounds with their corresponding biological activities.
Division of the dataset into a training set (for model building) and a test set (for model validation).
Calculation of relevant 2D or 3D molecular descriptors.
Generation of the QSAR model using statistical methods.
Validation of the model's predictive power using internal and external validation techniques. researchgate.netijpsdronline.com
| QSAR Model Type | Key Principles | Commonly Used Techniques | Reported Statistical Significance (for related compounds) |
| 2D-QSAR | Correlates biological activity with 2D structural descriptors. | Multilinear Regression (MLR), Artificial Neural Networks (ANN) researchgate.netsemanticscholar.org | r² up to 0.9521, q² up to 0.8884 researchgate.netijpsdronline.comresearchgate.netsemanticscholar.org |
| 3D-QSAR | Relates biological activity to the 3D fields (steric, electrostatic) of molecules. | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA) researchgate.netsemanticscholar.org | q² up to 0.8283, predictive r² up to 0.4868 researchgate.netijpsdronline.com |
Derivation of Molecular Descriptors for Activity Prediction
Molecular descriptors are numerical values that encode chemical information and are used in QSAR models to predict the activity of compounds. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. For compounds like this compound, a variety of descriptors can be calculated.
Topological Descriptors: These are derived from the 2D representation of a molecule and describe its connectivity. An example is the T_C_C_4 descriptor, which was found to be a major contributing factor in the 2D-QSAR model for the Gram-positive inhibition activity of aryl thiazole derivatives. researchgate.netijpsdronline.com
Physicochemical Descriptors: These describe properties such as hydrophobicity (logP), molar refractivity, and electronic parameters. These are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of a molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and dipole moments.
The table below summarizes some of the key molecular descriptors and their relevance in activity prediction for thiazole and acetamide derivatives.
| Descriptor Class | Example Descriptor | Relevance to Activity Prediction |
| Topological | T_C_C_4 | Found to be a significant contributor to the antibacterial activity of aryl thiazole derivatives. researchgate.netijpsdronline.com |
| Electronic | Electrostatic Fields (in 3D-QSAR) | Dominantly determine the binding affinities in some acetamide and thiazole derivatives. researchgate.netijpsdronline.com |
| Physicochemical | LogP (Hydrophobicity) | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.govumich.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, stability, and interactions of a molecule like this compound. nih.gov
In the context of drug discovery, MD simulations are often used to:
Explore Conformational Space: Identify the preferred three-dimensional arrangements (conformations) of a molecule in different environments (e.g., in solution or bound to a protein). nih.gov
Assess Stability: Evaluate the stability of a ligand-protein complex over time, providing insights into the binding affinity. mdpi.com
Understand Binding Mechanisms: Observe the dynamic process of a ligand binding to its target, revealing key interactions and conformational changes that occur.
For this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation around the amide bond. Such studies have been performed on related N-(Thiazol-2-yl) benzamide (B126) structures, revealing the importance of intramolecular interactions in determining the preferred conformation. researchgate.net The stability of its interactions with a potential biological target, such as an enzyme or receptor, could also be investigated to predict its inhibitory or modulatory activity. mdpi.com
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore represents the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. mdpi.com
The process of pharmacophore modeling can be either ligand-based or structure-based.
Ligand-based pharmacophore modeling is used when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features responsible for their activity. mdpi.com
Structure-based pharmacophore modeling is employed when the 3D structure of the target protein, typically complexed with a ligand, is available. The model is derived from the key interactions observed between the ligand and the protein's active site. mdpi.com
For this compound, a pharmacophore model could be developed to understand the key structural requirements for its activity. For instance, a model might highlight the importance of the naphthyl group for hydrophobic interactions, the thiazole nitrogen as a hydrogen bond acceptor, and the amide group for hydrogen bonding. Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired activity. nih.govmdpi.com
| Feature Type | Description | Potential Role in this compound Activity |
| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | The nitrogen atom in the thiazole ring and the oxygen atom of the acetamide group. |
| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | The hydrogen atom of the amide group. |
| Hydrophobic Region | A nonpolar region of the molecule. | The fused naphthalene (B1677914) ring system. |
| Aromatic Ring | A planar, cyclic, conjugated system. | The naphthalene and thiazole rings, potentially involved in π-π stacking interactions. |
Structure Activity Relationship Sar Investigations and Design Principles for N Naphtho 1,2 D Thiazol 2 Yl Acetamide Analogs
Impact of Naphthothiazole Core Modifications on Biological Activity
The naphthothiazole scaffold is a privileged structure in medicinal chemistry, and alterations to this core can significantly modulate the biological activity of its derivatives. The fusion of a naphthalene (B1677914) ring system with a thiazole (B1198619) ring creates a unique electronic and steric environment that dictates interactions with biological targets.
While direct SAR studies on N-Naphtho[1,2-d]thiazol-2-yl-acetamide are limited, valuable insights can be drawn from related structures. For example, in a series of naphtho[2,1-d]thiazole (B12128997) derivatives, the core structure was found to be essential for their antiplasmodial activity. ijper.org The substitution pattern on the naphthalene ring also plays a critical role. A study on pyrazole-containing naphthalene and thiazole rings revealed that the presence of a methoxy (B1213986) group on the naphthalene moiety led to higher antitumor activity compared to a halogen group, highlighting the electronic influence of the core on the compound's efficacy. ijper.org
Furthermore, research on the related benzothiazole (B30560) scaffold, which can be considered a smaller analog of the naphthothiazole system, has shown that the core is a key determinant of activity. The benzothiazole ring itself is a well-established pharmacophore with a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov
The table below summarizes the impact of core modifications on the biological activity of related thiazole derivatives.
| Core Modification | Biological Activity | Reference |
| Naphtho[2,1-d]thiazole | Antiplasmodial activity | ijper.org |
| Methoxy-substituted Naphthalene | Increased antitumor activity | ijper.org |
| Halogen-substituted Naphthalene | Decreased antitumor activity | ijper.org |
| Benzothiazole | Antimicrobial, anticancer activity | nih.gov |
Influence of Acetamide (B32628) Moiety Modifications on Biological Activity
The acetamide group (-NHC(O)CH₃) in this compound plays a pivotal role in the molecule's interaction with biological targets, often acting as a hydrogen bond donor and acceptor. Modifications to this moiety can significantly impact the compound's pharmacological profile.
Alterations to the acetamide group can include:
Replacement of the acetyl group: Substituting the methyl group of the acetyl moiety with larger alkyl or aryl groups can influence the compound's lipophilicity and steric bulk, potentially leading to improved or diminished activity.
Modification of the amide linker: The nitrogen and carbonyl groups of the amide are crucial for forming hydrogen bonds. Altering the linker, for instance, by introducing a thioamide or a reversed amide, can change the hydrogen bonding pattern and conformational flexibility of the molecule.
In a study of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, the acetamide side chain was found to be a key contributor to their cytotoxic effects against cancer cell lines. ijcce.ac.ir The presence of a phenylacetamido group was part of a hybridization approach in designing these potent anticancer agents. ijcce.ac.ir Similarly, research on other thiazole acetamide derivatives has highlighted the importance of this functional group for anticholinesterase activity, suggesting its potential role in managing Alzheimer's disease. ijper.org
The following table illustrates the influence of acetamide moiety modifications in related compounds.
| Acetamide Moiety Modification | Observed Effect | Reference |
| Phenylacetamido side chain | Potent cytotoxic activity | ijcce.ac.ir |
| Thiazole acetamide derivatives | Anticholinesterase activity | ijper.org |
Effects of Substituent Variation on Pharmacological Profiles
The introduction of various substituents onto the this compound scaffold is a primary strategy for optimizing its biological activity. The nature, position, and electronic properties of these substituents can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
Substituents on the Naphthyl Ring: The position and nature of substituents on the naphthalene ring system can significantly alter the electronic distribution and steric profile of the entire molecule. Electron-donating groups (EDGs) like methoxy (-OCH₃) and electron-withdrawing groups (EWGs) such as halogens or nitro groups can modulate the reactivity of the naphthothiazole core and its interaction with biological targets. For instance, in a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, the presence of a p-tolyl group on the benzothiazole ring resulted in the most active compound for urease inhibition. nih.gov This suggests that the electronic and steric properties of the aryl substituent are critical for activity. nih.gov
Substituents on the Acetamide Moiety: As discussed in the previous section, modifications to the acetamide group can have a significant impact. For example, in a series of benzothiazole-phenyl analogs, trifluoromethyl groups on the aromatic rings of the side chain were well-tolerated and influenced the compounds' activity as dual sEH/FAAH inhibitors. nih.gov
General Observations from Related Compounds:
Halogen Substitution: In some series of benzothiazole derivatives, halogen substitution has been shown to enhance hemolytic activity, suggesting a potential for these compounds as anticancer agents.
Aryl Substituents: The introduction of aryl groups can lead to compounds with significant urease inhibitory activity. nih.gov The electronic nature of these aryl groups is a key determinant of their potency. nih.gov
Hydrogen Bonding: Structure-activity studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed that the ability of the compounds to form hydrogen bonds with the target enzyme is crucial for their inhibitory activity. nih.gov
The table below provides examples of substituent effects on the biological activity of related thiazole and benzothiazole derivatives.
| Compound Series | Substituent Variation | Effect on Biological Activity | Reference |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | p-tolyl group | Most active urease inhibitor | nih.gov |
| Benzothiazole-phenyl analogs | Trifluoromethyl groups | Well-tolerated for dual sEH/FAAH inhibition | nih.gov |
| Naphtho[2,1-d]thiazole derivatives | Methoxy group on naphthalene | Higher antitumor activity than halogen | ijper.org |
| Thiazole derivatives | Furfuryl, 2- and/or 3-methoxy substituted phenyl | Potent antiparkinsonian agents | researchgate.net |
| Thiazole derivatives | 2-chloro, 5-trifluoromethyl substituted phenyl | Moderate antiparkinsonian activity | researchgate.net |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a critical role in the interaction of small molecules with their biological targets, which are themselves chiral. For this compound and its analogs, several stereochemical aspects could influence their pharmacological activity.
Atropisomerism: Due to restricted rotation around single bonds, particularly the C-N bond of the acetamide group and potentially the bond connecting a substituted aryl group to the naphthothiazole core, these molecules may exist as stable atropisomers. These atropisomers are non-superimposable mirror images and can exhibit different biological activities as they may bind with varying affinities to the chiral binding sites of enzymes or receptors. A study on N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, which also possess an N-acyl group on a fused ring system, demonstrated the existence of separable atropisomers at room temperature. nih.gov This highlights the potential for similar phenomena in this compound analogs, especially those with bulky substituents that hinder free rotation. The study showed that these compounds exist as pairs of enantiomers, and each atropisomer can be separated. nih.gov
E/Z Isomerism of the Amide Bond: The amide bond in the acetamide moiety can exist in either an E or Z configuration. While the trans (E) conformation is generally more stable, the presence of specific substituents or the constraints of a binding pocket could favor the cis (Z) isomer. The different spatial arrangement of atoms in E and Z isomers can lead to significant differences in biological activity. In the aforementioned study on N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, both E and Z isomers were detected, with the E isomer being predominant. nih.gov
The biological evaluation of individual stereoisomers is essential to fully understand the SAR of this compound analogs. The separation and characterization of these isomers would allow for the identification of the eutomer (the more active isomer), leading to the development of more potent and selective drugs.
| Stereochemical Feature | Potential Impact on Biological Activity | Reference (from related structures) |
| Atropisomerism (axial chirality) | Different binding affinities of enantiomers to chiral targets | nih.gov |
| E/Z Isomerism of the amide bond | Varied spatial arrangement affecting receptor interaction | nih.gov |
In Vitro Biological Activity and Mechanistic Studies of N Naphtho 1,2 D Thiazol 2 Yl Acetamide and Its Derivatives
Enzyme Inhibition Studies
The naphthothiazole core, often in combination with an acetamide (B32628) linkage, serves as a versatile pharmacophore that interacts with a variety of enzymatic targets. The following sections detail the inhibitory activities of N-Naphtho[1,2-d]thiazol-2-yl-acetamide derivatives against several key enzymes.
Methionine Aminopeptidase (MtMetAP) Inhibition
Methionine aminopeptidases (MetAPs) are crucial enzymes that cleave the initial methionine residue from newly synthesized proteins, a vital process for cell survival. nih.gov Inhibition of the Mycobacterium tuberculosis MetAPs (MtMetAP) has been identified as a promising strategy for developing new anti-tuberculosis agents. nih.govnih.gov
Through high-throughput screening, a derivative, N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide , was identified as a novel inhibitor of MtMetAP1c. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogs with modifications on the A- and B-rings, which demonstrated potent inhibition of both type 1a and 1c MtMetAPs. nih.govnih.gov While these derivatives showed strong enzyme inhibition, they did not consistently translate to high minimum inhibitory concentrations (MIC) against M. tuberculosis in culture, suggesting that further optimization is needed to improve cell penetration and efficacy. nih.gov
Cholinesterase (AChE and BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov While direct studies on this compound are limited, related heterocyclic structures have been extensively investigated.
For instance, a series of N-phenylthiazol-2-amine derivatives were found to be potent inhibitors of both AChE and BChE. nih.gov One of the most active compounds in this series, N-(2,3-dimethylphenyl)thiazol-2-amine , exhibited an IC50 value of 0.009 µM against AChE and 0.646 µM against BChE. nih.gov Additionally, studies on naphtho-triazole derivatives have shown moderate inhibitory activity against both cholinesterases. researchgate.net These findings suggest that the broader naphthothiazole scaffold is a promising starting point for the design of cholinesterase inhibitors.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-(2,3-dimethylphenyl)thiazol-2-amine | AChE | 0.009 |
| N-(2,3-dimethylphenyl)thiazol-2-amine | BChE | 0.646 |
| 3'-angeloyl-4'-(2-methylbutyryl)khellactone (PJ13) | AChE | 9.28 |
| 3'-isovaleryl-4'-(2-methylbutyroyl)khellactone (PJ15) | AChE | 10.0 |
| 3′,4′-disenecioylkhellactone (PJ5) | BChE | 5.09 |
Protein Tyrosine Phosphatase (PTPε) Inhibition
Kinase Inhibition (e.g., c-Met receptor tyrosine kinase)
The c-Met receptor tyrosine kinase is a crucial player in cell proliferation and angiogenesis, making it a significant target in cancer therapy. semanticscholar.org While direct data for this compound is scarce, various derivatives of the broader thiazole class have been explored as kinase inhibitors.
One study detailed the synthesis of novel pyrano[2,3-d]thiazole and thiazolo[4,5-b]pyridine (B1357651) derivatives which were evaluated for their anticancer activity and as enzymatic inhibitors of c-Met and Pim-1 kinases. nih.gov Another study focused on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential BCR-ABL1 kinase inhibitors. nih.gov The most potent of these compounds demonstrated an IC50 value of 0.98 µM against K562 cells and showed synergistic effects when combined with other inhibitors. nih.gov These results highlight the potential of the N-thiazolyl-acetamide scaffold in developing potent kinase inhibitors.
| Compound | Target Kinase/Cell Line | IC50/GI50 (µM) |
|---|---|---|
| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide (10m) | K562 cells (BCR-ABL1) | 0.98 |
| Hit compound A8 | Ba/F3 (BCR-ABL1) | 6.4 |
| Compound 33 (1,3-thiazole-5-carboxylic acid derivative) | CK2 | 0.4 |
| Compound 40 (phenyl sulfonyl-containing thiazole derivative) | B-RAFV600E | 0.0231 |
Other Enzyme Target Investigations (e.g., α-amylase, DNA gyrase, COX-1/2, Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO))
The versatile this compound scaffold and its analogs have been investigated against a range of other enzymatic targets.
α-amylase: This enzyme is a target for the management of type 2 diabetes. Studies on naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones have shown potent α-amylase inhibitory activity, with one derivative demonstrating an IC50 value of 0.0437 μmol/mL. nih.gov Thiazolidinedione derivatives have also been identified as significant α-amylase inhibitors, with some compounds showing greater potency than the standard drug acarbose. benthamopen.comnih.gov
DNA gyrase: This bacterial enzyme is a well-established target for antibiotics. A derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) , was found to inhibit DNA gyrase from S. aureus with an IC50 value of 111.3 μg/mL. nih.gov This suggests a potential mechanism for the antimicrobial activity of this class of compounds. nih.gov
COX-1/2: Cyclooxygenase enzymes are targets for anti-inflammatory drugs. Research on 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives has revealed compounds with selective inhibitory effects on either COX-1 or COX-2. nih.gov For instance, one derivative was most active against COX-2 with 88% inhibition at 10 μM, while another showed the highest inhibitory effect on COX-1 with 85% inhibition. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are targets for cancer immunotherapy. nih.gov A series of 1-aryl-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione derivatives were identified as potent dual inhibitors of IDO1 and TDO. nih.gov The most potent compound, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione , had IC50 values of 5 nM for IDO1 and 4 nM for TDO. nih.gov
| Compound Derivative Class | Target Enzyme | Key Finding/IC50 |
|---|---|---|
| Naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones | α-amylase | IC50 = 0.0437 μmol/mL (most active) |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | DNA gyrase | IC50 = 111.3 μg/mL |
| 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide | COX-2 | 88% inhibition at 10 μM |
| 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide | COX-1 | 85% inhibition at 10 μM |
| 1-aryl-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione | IDO1 | IC50 = 5 nM (most active) |
| 1-aryl-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione | TDO | IC50 = 4 nM (most active) |
Antimicrobial Activity Assessments in Cultured Microorganisms
The naphthothiazole scaffold is a known pharmacophore for antimicrobial agents. umsha.ac.irwho.int Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.
A study on 10-substituted-5H-naphtho[1,2-e] nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazin derivatives showed promising antibacterial and antifungal activity. umsha.ac.ir Several of these compounds exhibited potent activity against Staphylococcal and Candida infections. umsha.ac.ir Another derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) , demonstrated significant antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 1.25 μg/mL, 5.0 μg/mL, and 10 μg/mL, respectively. nih.gov The minimum bactericidal concentrations (MBCs) were found to be very close to the MIC values, indicating a bactericidal effect. nih.gov Furthermore, derivatives of 2-mercaptobenzothiazole have shown good antibacterial activity, with some compounds exhibiting MIC values comparable to the standard drug levofloxacin (B1675101) against E. coli, S. typhi, S. aureus, and B. subtilis. nih.gov
| Compound/Derivative Class | Microorganism | MIC (μg/mL) |
|---|---|---|
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus epidermidis | 1.25 |
| Staphylococcus aureus | 5.0 | |
| MRSA | 10 | |
| 2-mercaptobenzothiazole derivatives (e.g., 2b, 2i) | E. coli | Comparable to levofloxacin |
| S. typhi | Comparable to levofloxacin | |
| S. aureus | Comparable to levofloxacin | |
| B. subtilis | Comparable to levofloxacin |
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of thiazole and naphthoquinone have demonstrated notable antibacterial properties. While research specifically on this compound is limited, studies on structurally related compounds provide significant insights into their potential antibacterial efficacy.
For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov One derivative with an isopropyl substitution exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus (a Gram-positive bacterium) and A. xylosoxidans (a Gram-negative bacterium). nih.gov Similarly, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have been synthesized and shown to possess a broad spectrum of antibacterial activity. nih.gov
Another related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a derivative of naphtho[2,3-d]thiazole-4,9-dione, has shown higher antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) compared to its parent compound. semanticscholar.org The MIC values for PNT were significantly lower, indicating greater potency. semanticscholar.org Furthermore, a study on 2-amino-1,4-naphthoquinone derivatives also reported good antibacterial activity against several bacterial strains, with the exception of K. pneumoniae. umsha.ac.ir
The antibacterial activity of various benzothiazole (B30560) derivatives has also been explored. For example, N-(6-nitrobenzo[d]thiazol-2-yl) acetamide was found to be a more potent antibacterial agent than N-(benzo[d]thiazol-2-yl) acetamide against both gram-positive and gram-negative organisms. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole and Naphthoquinone Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | MIC: 3.9 µg/mL | nih.gov |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | MIC: 3.9 µg/mL | nih.gov |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis (NBRC 100911) | MIC: 2.5 ± 2.2 µg/mL | semanticscholar.org |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus (NRBC 12732) | MIC: 2.5 ± 0.0 µg/mL | semanticscholar.org |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA (JCM 16555) | MIC: 6.7 ± 2.9 µg/mL | semanticscholar.org |
| N-(benzo[d]thiazol-2-yl)acetamide (A) | Escherichia coli | Zone of Inhibition: 8-10 mm | nih.gov |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (B) | Escherichia coli | Zone of Inhibition: 8-10 mm | nih.gov |
Antifungal Efficacy
The antifungal potential of compounds structurally related to this compound has been investigated. A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antifungal activity against eight fungal species. nih.gov The best antifungal activity was observed for compounds 4p and 3h in this study. nih.gov
In another study, new 10-substituted-5H-naphtho[1,2-e] nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazin derivatives were synthesized and showed promising antifungal activity. nih.gov Specifically, compounds 4d, 4a, 4e, and 4f demonstrated the greatest effect on fungal samples. nih.gov Compound 4d was found to be more potent than the control drug fluconazole (B54011) against standard strains such as C. albicans, C. tropicalis, C. krusei, and C. glabrata. researchgate.net
Furthermore, N-(benzo[d]thiazol-2-yl)acetamide (S30A1) exhibited a significant zone of inhibition against Penicillium notatum, Candida albicans, Aspergillus flavus, and Aspergillus niger at a concentration of 300 µ g/disc . researchgate.net The investigation of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives also revealed moderate to good antifungal inhibition. nih.gov
Table 2: Antifungal Activity of Selected Related Compounds
| Compound/Derivative | Fungal Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | Penicillium notatum | 18 mm | researchgate.net |
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | Candida albicans | 28 mm | researchgate.net |
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | Aspergillus flavus | 20 mm | researchgate.net |
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | Aspergillus niger | 16 mm | researchgate.net |
| 10-substituted-5H-naphtho[1,2-e] nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazin-5-one (4d) | Candida albicans | 25 ± 0.64 mm |
Anti-protozoal Activity (e.g., against Giardia intestinalis)
Research into the anti-protozoal effects of this compound and its direct derivatives is an emerging field. However, studies on related nitro(benzo)thiazole acetamides have shown significant activity against the amitochondriate parasite Giardia intestinalis. researchgate.net In one study, four 5-nitrothiazole (B1205993) acetamides and four 6-nitrobenzothiazole (B29876) acetamides were synthesized and tested in vitro, demonstrating excellent antiprotozoal effects. researchgate.net Compound 1 from this series was found to be 44 times more active than Metronidazole and 10-fold more effective than Nitazoxanide against G. intestinalis, with an IC₅₀ of 122 nM. researchgate.net This particular compound also showed no cytotoxicity against VERO cells. researchgate.net
While these findings are for related compounds, they suggest that the this compound scaffold could be a promising starting point for the development of new anti-protozoal agents.
Proposed Mechanisms of Antimicrobial Action (e.g., cell disruption, DNA gyrase inhibition)
The precise antimicrobial mechanism of this compound has not been fully elucidated. However, studies on analogous compounds suggest potential modes of action. One proposed mechanism is the inhibition of DNA gyrase. mdpi.comnih.gov DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.
A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) revealed that it is taken up by microbial cells, leading to cell disruption. mdpi.com A DNA gyrase supercoiling assay showed that PNT inhibits DNA gyrase in a dose-dependent manner, with an IC₅₀ value of 111.3 μg/mL against S. aureus-derived DNA gyrase. mdpi.com This suggests that one of the primary antimicrobial mechanisms of PNT is the inhibition of this enzyme. mdpi.com
Another potential mechanism of action for related compounds is the inhibition of fructose-1,6-biphosphate aldolase (B8822740) (GiFBPA) in G. intestinalis. researchgate.net This enzyme is a potential drug target, and its inhibition by nitro(benzo)thiazole acetamides was observed in vitro. researchgate.net
Anticancer Activity in Cell Lines
In Vitro Cytotoxicity Against Various Human Tumor Cell Lines (e.g., melanoma, breast cancer, prostate cancer, neuroblastoma)
Various derivatives of thiazole and naphthoimidazole have been evaluated for their cytotoxic effects against a range of human cancer cell lines. While specific data for this compound is not extensively available, the broader class of compounds shows significant anticancer potential.
For example, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their in vitro anticancer activities against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines. nih.gov Another study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives showed better anticancer activity against MDA (breast cancer) cells compared to PC3 (prostate cancer) and U87 (glioblastoma) cells. nih.gov
Furthermore, several 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones, which are structurally related to the target compound, have been synthesized and tested for their cytotoxic activity. researchgate.net While substitutions did not always improve activity, high levels of activity and selectivity were found with some related 2-(acylamino)-3-chloro-1,4-naphthoquinones. researchgate.net Naphth[1,2-d]imidazoles derived from β-lapachone also exhibited cytotoxic activity, with IC₅₀ values ranging from 8.71 to 29.92 μM against HL-60 (leukemic) cells and 21.12 to 62.11 μM against HCT-116 (colon cancer) cells.
Table 3: In Vitro Cytotoxicity of Selected Thiazole and Naphthoimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3g) | MDA (Breast Cancer) | 9 µM | nih.gov |
| Naphth[1,2-d]imidazole (IM4) | HL-60 (Leukemia) | 8.71 µM | |
| Naphth[1,2-d]imidazole (IM6) | HCT-116 (Colon Cancer) | 21.12 µM | |
| Naphth[1,2-d]imidazole (IM5) | SNB-19 (Glioblastoma) | 21.05 µM | |
| 2-(1,3-Dioxoisoindolin-2-yl)-N-(5-(2-chlorophenyl)thiazol-2-yl)acetamide (5b) | MCF-7 (Breast Cancer) | 0.2 ± 0.01 µM | nih.gov |
| 2-(1,3-Dioxoisoindolin-2-yl)-N-(5-(4-bromophenyl)thiazol-2-yl)acetamide (5k) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 µM | nih.gov |
Apoptosis Induction Mechanisms (e.g., Caspase Pathway Activation)
The induction of apoptosis is a key strategy for the development of novel anticancer therapeutics. researchgate.net Several studies on thiazole and its derivatives have indicated that their cytotoxic activity is often mediated through the induction of apoptosis via the caspase pathway. nih.govresearchgate.net
For instance, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis by activating caspases 3 and 9 in the MCF7 breast cancer cell line. researchgate.net Specifically, compounds with a 3-Cl or 4-Cl substitution demonstrated the most significant caspase activation. researchgate.net
Similarly, the cytotoxic activity of certain 1,3-thiazole incorporated phthalimide (B116566) derivatives on cancer cells has been linked to apoptosis induction. nih.gov DNA fragmentation and caspase-3 activity assays suggested that these compounds trigger apoptosis, with RT-PCR analysis indicating the involvement of the intrinsic pathway. nih.gov The activation of caspases, such as caspase-2, is increasingly being associated with cell death in response to cytotoxic agents and DNA damage. researchgate.net
Cellular Proliferation Inhibition Studies
The unregulated and disorganized proliferation of cells is a hallmark of cancer. nih.gov Compounds based on the thiazole and naphthyl acetamide structures have been a focus of research for developing new anticancer agents. ijcce.ac.irnih.gov
Derivatives of this compound have demonstrated notable antiproliferative activity against various human cancer cell lines. Mechanistic studies suggest these compounds can induce apoptosis (programmed cell death) and interfere with critical cellular processes like DNA replication and microtubule dynamics. nih.govnih.gov For instance, some 1,3-thiazole derivatives have been shown to induce cytotoxicity through the activation of caspases, which are key enzymes in the apoptotic pathway. ijcce.ac.irijcce.ac.ir
One study synthesized a series of N-(naphthalen-2-yl)acetamide derivatives and tested their effects on a panel of human cancer cell lines. nih.gov The derivative N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as the most potent against the human nasopharyngeal carcinoma cell line (NPC-TW01), with a half-maximal inhibitory concentration (IC₅₀) of 0.6 μM. nih.gov Further investigation revealed that this compound halted cellular proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov Notably, it showed specific cytotoxicity towards cancer cells with no detectable harm to normal peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov
In another line of research, naphthalimide-benzothiazole derivatives, which share structural similarities, were evaluated for cytotoxicity. nih.gov One such derivative exhibited significant antitumor activity against HT-29 (colon), A549 (lung), and MCF-7 (breast) cancer cell lines, with IC₅₀ values of 3.47 μM, 3.89 μM, and 5.08 μM, respectively. nih.gov The mechanism for some related thiazole-acetamide derivatives has been linked to the inhibition of tubulin polymerization, a process essential for cell division. nih.gov
Table 1: Cytotoxic Activity of this compound Derivatives
Anti-inflammatory Activity in Cellular Models
Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov The search for new anti-inflammatory agents is driven by the side effects associated with long-term use of non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal and kidney damage. nih.gov Thiazole derivatives have been recognized for their anti-inflammatory potential. mdpi.com
Studies on compounds structurally related to this compound have shown significant anti-inflammatory effects in cellular models. One of the primary mechanisms investigated is the inhibition of pro-inflammatory cytokines and enzymes. For example, a study on naphtho-triazoles, which are structurally analogous, demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). nih.gov
The inhibition of cyclooxygenase (COX) enzymes, which are key to the production of inflammatory prostaglandins, is another important mechanism. nih.gov Research on N-(benzo[d]thiazol-2-yl)acetamide derivatives, which lack the second fused ring of the naphthyl group, showed they possess analgesic properties, and in silico analysis confirmed their ability to bind to the active site of the COX-2 enzyme. jnu.ac.bd Specifically, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was identified as a non-selective inhibitor of both COX-1 and COX-2. nih.gov Another potential anti-inflammatory mechanism for this class of compounds is the inhibition of protein denaturation, a known trigger of inflammation. mdpi.com For instance, certain thiazoline-2-thione derivatives showed superior ability to inhibit the denaturation of bovine serum albumin compared to aspirin. mdpi.com
Table 2: Anti-inflammatory Activity of Related Thiazole Derivatives
Anticonvulsant Activity in Animal Models
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. nih.gov A series of N(4)-(naphtha[1,2-d]thiazol-2-yl)semicarbazides, which are direct derivatives of the core naphthothiazole structure, were specifically designed and synthesized to investigate their anticonvulsant properties. nih.gov
These compounds were evaluated in standard animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure tests in mice. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents that can raise the seizure threshold. nih.gov
A majority of the synthesized N(4)-(naphtha[1,2-d]thiazol-2-yl)semicarbazides demonstrated significant anticonvulsant activity in these models following intraperitoneal administration. nih.gov Structure-activity relationship studies revealed that the most active compounds were those containing bromo, fluoro, and nitro groups at the 4-position of an attached phenyl ring. nih.gov Mechanistic studies on brain tissue from the animal models suggested a possible mode of action. nih.gov The protective effect of these semicarbazides appeared to be linked to their ability to reduce the formation of malondialdehyde (MDA), a marker of oxidative stress, while increasing the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov
Table 3: Anticonvulsant Profile of N(4)-(Naphtha[1,2-d]thiazol-2-yl)semicarbazide Derivatives
Future Research Directions and Unexplored Potential of N Naphtho 1,2 D Thiazol 2 Yl Acetamide
Development of Novel Green Synthetic Methodologies
The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant chemical waste. researchgate.net The future of synthesizing N-Naphtho[1,2-d]thiazol-2-yl-acetamide and its analogs lies in the adoption of green chemistry principles. researchgate.netnih.gov Recent advancements in the synthesis of related thiazole compounds have showcased the feasibility of environmentally benign approaches. researchgate.netbepls.com
Future research should focus on developing one-pot, multi-component reactions for the synthesis of this compound. bepls.com The use of recyclable and reusable catalysts, such as silica-supported tungstosilisic acid, has already proven effective in the synthesis of other Hantzsch thiazole derivatives and could be adapted for this specific compound. bepls.com Furthermore, the exploration of alternative energy sources like microwave irradiation and ultrasonic-mediated synthesis could lead to shorter reaction times, higher yields, and a reduction in by-products. researchgate.netbepls.commdpi.com The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), and even solvent-free reaction conditions, are promising avenues for making the synthesis of this compound more sustainable and cost-effective. researchgate.netbepls.com The development of biocatalysts, like cross-linked chitosan (B1678972) hydrogels, could also offer an eco-friendly and efficient route to novel thiazole derivatives. mdpi.com
Exploration of Undiscovered Biological Targets and Pathways
The biological activities of this compound are largely uncharted territory. However, the known pharmacological profiles of related thiazole and naphthothiazole derivatives provide a roadmap for future investigations. Many thiazole-containing compounds have demonstrated significant anticancer properties, often by inhibiting tubulin polymerization. nih.govnih.govnih.gov A novel series of thiazole-naphthalene derivatives, for instance, was found to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. nih.gov This suggests that this compound could be a promising candidate for development as an anticancer agent, and its effect on tubulin dynamics warrants investigation.
Beyond cancer, related compounds have shown a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govnih.govrsc.orgnih.gov For example, certain N(4)-(naphtha[1,2-d]thiazol-2-yl)semicarbazides have been identified as potent anticonvulsants. nih.gov This opens the door to screening this compound against a variety of biological targets. Future research should aim to identify novel molecular targets and pathways through which this compound exerts its effects. This could involve screening against a panel of kinases, proteases, and other enzymes implicated in various diseases. Enzymes such as DNA gyrase, EGFR, and VEGFR-2, which are targeted by other thiazole derivatives, could be starting points for these investigations. nih.gov
Application of Advanced Computational Techniques in Rational Drug Design
In silico methods are indispensable tools in modern drug discovery, and their application to this compound research could significantly accelerate the development of new therapeutic agents. Molecular docking studies have been successfully employed to predict the binding modes of related thiazole derivatives to their biological targets, such as tubulin and urease. nih.govnih.govmdpi.com These computational approaches can provide valuable insights into the structure-activity relationships (SAR) of these compounds, guiding the design of more potent and selective inhibitors. nih.gov
For this compound, molecular modeling can be used to create a pharmacophoric model that can be used to design new analogs with improved binding affinity and specificity for a particular target. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to assess the drug-like properties of new analogs at an early stage of development, reducing the likelihood of late-stage failures. nih.gov The use of molecular dynamics simulations can also help in understanding the dynamic behavior of the compound within the binding pocket of its target protein, providing a more accurate prediction of its binding affinity.
Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity
Building on the insights gained from biological screening and computational studies, the rational design and synthesis of next-generation analogs of this compound will be a key area of future research. The goal will be to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The modular nature of the this compound scaffold allows for systematic modifications at various positions.
For instance, structure-activity relationship studies on related benzothiazole (B30560) acetamides have shown that the nature and position of substituents on the aromatic rings can significantly influence biological activity. nih.govmdpi.com Future synthetic efforts could focus on introducing a variety of substituents onto the naphthyl ring and modifying the acetamide (B32628) side chain. The synthesis of hybrid molecules, combining the this compound core with other pharmacologically active moieties, could also lead to the discovery of compounds with novel mechanisms of action or dual-targeting capabilities. nih.gov The development of new synthetic methodologies, as discussed in section 8.1, will be crucial for the efficient and diverse synthesis of these next-generation analogs.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies will be invaluable. peerj.com Transcriptomics (e.g., RNA-seq) can be used to identify changes in gene expression in response to treatment with the compound, providing clues about the cellular pathways it modulates. Proteomics can be employed to identify the protein targets of the compound and to study its effects on protein expression and post-translational modifications. Metabolomics can reveal changes in the cellular metabolic profile, offering insights into the metabolic pathways affected by the compound.
These high-throughput technologies can generate large datasets that, when analyzed using bioinformatics tools, can help to construct a comprehensive picture of the compound's mechanism of action. This, in turn, can aid in the identification of biomarkers for predicting treatment response and for monitoring the efficacy of the compound in preclinical and clinical studies. While direct omics studies on this compound have not yet been reported, the application of such technologies to other small molecules has proven to be a powerful approach for mechanistic elucidation and target discovery.
Q & A
Q. What are the common synthetic routes for N-Naphtho[1,2-d]thiazol-2-yl-acetamide derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- 1,3-Dipolar Cycloaddition : Copper-catalyzed (e.g., Cu(OAc)₂) click chemistry between alkynes and azides to form triazole intermediates .
- Acylation : Coupling of thiazole/thiadiazole cores with acetamide groups using activating agents (e.g., DCC/DMAP) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) are critical for isolating high-purity products .
- Optimization : Adjusting solvent polarity (e.g., tert-BuOH/H₂O mixtures) and reaction time (6–8 hours) improves yields by 15–20% .
Q. How is the structural integrity of this compound derivatives validated?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.6 ppm) and acetamide carbonyls (δ ~165 ppm) .
- IR : Confirm C=O stretches (~1670 cm⁻¹) and N–H bonds (~3260 cm⁻¹) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement; validate bond lengths/angles against CSD databases .
- Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer :
- Dose-Response Assays : Repeat activity tests across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm interactions with suspected targets (e.g., kinases, GPCRs) .
- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC-UV (>98% purity threshold) .
Q. What computational strategies are effective for modeling structure-activity relationships (SAR) in naphthothiazole-acetamide hybrids?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with protein targets (e.g., EGFR, COX-2) .
- QSAR Modeling : Apply ML algorithms (e.g., Random Forest) to correlate substituent electronegativity/logP with IC₅₀ values .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes .
Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
